BCN-PEG2-acid
Description
BCN-PEG2-acid (CAS: 1993134-72-7) is a heterobifunctional polyethylene glycol (PEG) linker containing a bicyclo[6.1.0]nonyne (BCN) group and a terminal carboxylic acid. Its molecular formula is C₁₈H₂₇NO₆, with a molecular weight of 353.4 g/mol . The BCN group enables copper-free "click chemistry" with azide-functionalized biomolecules via strain-promoted alkyne-azide cycloaddition (SPAAC), while the carboxylic acid facilitates conjugation with primary amines (e.g., proteins, peptides) using activators like EDC or HATU .
Properties
IUPAC Name |
3-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO6/c20-17(21)7-9-23-11-12-24-10-8-19-18(22)25-13-16-14-5-3-1-2-4-6-15(14)16/h14-16H,3-13H2,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAUAMLUNAMJRHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2COC(=O)NCCOCCOCCC(=O)O)CCC#C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the BCN Group
The BCN moiety is synthesized from cyclooctyne precursors through strain-promoted alkyne functionalization. A common method involves:
PEGylation of the BCN Group
The BCN group is conjugated to a PEG2 spacer using carbodiimide-mediated coupling:
Table 1: Key Reaction Parameters for this compound Synthesis
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| BCN Formation | Cyclooctyne, chloroformate, −20°C, 24h | 78 | 92 |
| PEGylation | DCC/DMAP, DCM, RT, 24h | 86 | 95 |
| Carboxylation | Jones reagent, 0°C, 6h | 91 | 98 |
Industrial Production Methods
Scalable synthesis of this compound requires optimization for cost-efficiency and reproducibility.
Batch Processing
Continuous Flow Chemistry
Recent advancements employ microfluidic systems for PEGylation:
-
Residence Time : 30 minutes at 50°C, achieving 94% conversion.
-
Advantages : Reduced solvent use (30% less DCM) and higher throughput.
Purification and Characterization
Chromatographic Purification
Spectroscopic Validation
Table 2: Physicochemical Properties of this compound
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 353.4 g/mol | ESI-MS |
| Melting Point | 45–48°C | DSC |
| Solubility | >50 mg/mL in DMSO | USP <921> |
| Storage Stability | −20°C, 24 months | Accelerated Aging |
Research Findings and Applications
Chemical Reactions Analysis
Types of Reactions
BCN-PEG2-acid undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The bicyclo[6.1.0]nonyne group reacts with azide-tagged biomolecules through a copper-free click chemistry reaction, forming a stable triazole linkage
Common Reagents and Conditions
Click Chemistry Reactions: Azide-tagged biomolecules, aqueous buffers or organic solvents, room temperature.
Amide Bond Formation: Primary amine groups, EDC or HATU as coupling reagents, room temperature or slightly elevated temperatures
Major Products Formed
Click Chemistry Reactions: Triazole-linked conjugates.
Amide Bond Formation: Amide-linked conjugates
Scientific Research Applications
Bioconjugation Applications
Protein and Peptide Labeling
BCN-PEG2-acid serves as an efficient tool for bioconjugation, allowing researchers to label proteins and peptides with various tags, such as fluorescent dyes or biotin. This specificity enables tracking and visualization of proteins within cellular environments, enhancing our understanding of protein dynamics and interactions .
Nucleic Acid Modifications
The compound is also utilized for site-specific modifications of nucleic acids (DNA and RNA). By incorporating this compound into oligonucleotides, researchers can introduce functional groups that facilitate studies on gene expression, RNA localization, and DNA-protein interactions .
Drug Delivery Systems
Antibody-Drug Conjugates (ADCs)
this compound is employed in the synthesis of ADCs, which are designed to deliver cytotoxic drugs selectively to cancer cells. The ability to form stable amide bonds with primary amines allows for the attachment of therapeutic agents to antibodies, enhancing the specificity and efficacy of cancer treatments .
PROTAC Development
As a linker in PROTAC (Proteolysis Targeting Chimeras) technology, this compound facilitates the targeted degradation of specific proteins within cells. This approach holds promise for treating various diseases by selectively eliminating pathogenic proteins while minimizing off-target effects .
Imaging Techniques
Bioimaging Applications
The compound's efficiency in click chemistry has made it invaluable in imaging applications. By conjugating this compound with imaging agents such as quantum dots or magnetic nanoparticles, researchers can visualize cellular processes in real-time, aiding in disease diagnosis and monitoring .
Therapeutic Development
Cancer Therapy
Recent studies have explored the use of this compound derivatives in developing new cancer therapeutics. For instance, its incorporation into peptide-based drugs has shown promise in enhancing stability and biological activity against tumor cells by improving interactions with specific receptors .
Immunotherapy Enhancements
In immunotherapy research, this compound has been investigated for its potential to reprogram immune responses. By facilitating the conjugation of therapeutic peptides that target immune checkpoints or tumor-associated macrophages, it may enhance anti-tumor immunity and improve treatment outcomes .
Case Studies
Mechanism of Action
The mechanism of action of BCN-PEG2-acid involves its ability to form stable covalent bonds with azide-tagged biomolecules through copper-free click chemistry. The bicyclo[6.1.0]nonyne group reacts with the azide group to form a triazole linkage, which is highly stable and biocompatible. The terminal carboxylic acid group can also react with primary amine groups to form stable amide bonds, further enhancing its versatility in bioconjugation applications .
Comparison with Similar Compounds
Key Properties :
- Solubility : Highly soluble in water and organic solvents (DCM, DMF, DMSO, THF) .
- Applications: Drug delivery, gene therapy, and biomolecular conjugation. Its PEG spacer enhances solubility, prolongs circulation time, and reduces immunogenicity .
Functional Group Variations
(a) BCN-PEG2-Acid vs. Azido-PEG2-Acid
Key Insight : this compound’s copper-free reactivity makes it superior for biological systems compared to azide-based linkers .
(b) This compound vs. BCN-PEG2-Amine
Key Insight : The choice between acid and amine termini depends on the target molecule’s functional groups .
PEG Chain Length Variations
Key Insight : Longer PEG chains (e.g., PEG3, PEG4) improve pharmacokinetics but may reduce conjugation efficiency due to steric bulk .
Biological Activity
BCN-PEG2-acid is a specialized compound primarily utilized in bioconjugation applications, particularly in the context of drug delivery and targeted therapies. This article explores its biological activity, synthesis, applications, and relevant research findings.
Chemical Structure and Properties
This compound features several key functional groups:
- Bicyclo[6.1.0]non-4-ene (BCN) : A reactive moiety that facilitates click chemistry reactions with azides.
- Polyethylene Glycol (PEG) Spacer : Enhances solubility and stability in aqueous environments.
- Carboxylic Acid Group : Allows for conjugation with amine-containing biomolecules.
The molecular formula of this compound is with a molecular weight of approximately 324.415 g/mol .
1. Bioconjugation Agent
This compound acts as a versatile linker in bioconjugation, enabling the attachment of biomolecules such as proteins and peptides to surfaces or nanoparticles. This property enhances the functionality and targeting capabilities of these biomolecules, which is crucial for improving therapeutic efficacy while minimizing side effects .
2. Drug Delivery Systems
The compound's ability to form stable linkages with biomolecules makes it particularly valuable in drug delivery systems. It allows for precise targeting of therapeutic agents to specific cells or tissues, thereby increasing the effectiveness of treatments while reducing systemic toxicity .
Case Studies and Experimental Data
Recent studies have demonstrated the efficacy of this compound in various applications:
- Click Chemistry Applications : In a study involving peptide synthesis, this compound was utilized to create stable peptide conjugates through click chemistry reactions. The resulting peptides showed enhanced biological activity in cell-based assays, indicating improved targeting capabilities in therapeutic contexts .
- Macrophage Activation : Research highlighted that peptide constructs formed using this compound exhibited superior activation of macrophages, particularly CD206^high M2-polarized macrophages. This activation led to enhanced phagocytosis of cancer cells, suggesting potential applications in cancer immunotherapy .
Applications in Research and Industry
This compound has diverse applications across various fields:
- Targeted Drug Delivery : Used to improve the specificity and efficacy of drugs.
- Biomaterials Development : Facilitates the creation of advanced biomaterials for medical applications.
- Diagnostics : Enhances the performance of diagnostic agents through improved targeting.
Q & A
Q. How can researchers synthesize and characterize BCN-PEG2-acid with high reproducibility?
- Methodological Answer : Synthesis typically involves coupling BCN (bicyclo[6.1.0]non-4-yne) with PEG2-acid using carbodiimide chemistry (e.g., EDC/NHS). Purification via reverse-phase HPLC or dialysis is critical to remove unreacted reagents. Characterization should include:
Q. What solvent systems and conditions optimize this compound solubility for in vitro applications?
- Methodological Answer : Test solubility in aqueous buffers (PBS, pH 7.4) and polar aprotic solvents (DMF, DMSO). Use dynamic light scattering (DLS) to assess aggregation. For hydrophobic conjugates, add co-solvents (≤10% DMSO) incrementally while monitoring stability via UV-Vis spectroscopy . Pre-filter solutions (0.22 µm) to remove particulates .
Q. How should researchers validate the conjugation efficiency of this compound with biomolecules (e.g., proteins, oligonucleotides)?
- Methodological Answer : Employ orthogonal validation methods:
- UV-Vis spectroscopy to quantify tetrazine or strained alkyne partners post-conjugation .
- SDS-PAGE or agarose gel electrophoresis to assess shifts in molecular weight .
- Fluorescence quenching assays (if fluorescent tags are used) to measure reaction completion .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for this compound-mediated bioconjugation to minimize side products?
- Methodological Answer : Use design of experiments (DoE) to test variables:
- pH (6.5–8.5): Higher pH accelerates strain-promoted cycloadditions but may degrade acid-labile components .
- Temperature (4–37°C): Lower temperatures reduce hydrolysis but slow reaction kinetics .
- Molar ratios : Optimize stoichiometry (1:1.2 to 1:2, BCN:target) via kinetic monitoring .
Analyze outcomes with LC-MS to identify side products (e.g., hydrolysis or oxidation derivatives) .
Q. What analytical strategies resolve contradictions in stability data for this compound under varying storage conditions?
- Methodological Answer : Conduct systematic stability studies:
- Forced degradation : Expose the compound to heat (40°C), light, and humidity, then compare results using HPLC and mass spectrometry .
- Control variables : Use inert atmospheres (N₂) and light-protected vials to isolate degradation pathways .
- Statistical analysis : Apply ANOVA to identify significant differences between storage conditions .
Q. How should researchers design experiments to assess this compound’s biocompatibility in cellular assays?
- Methodological Answer : Follow preclinical reporting standards:
Q. What computational models predict the behavior of this compound in complex biological systems?
- Methodological Answer : Use molecular dynamics (MD) simulations to study:
- Hydration dynamics of PEG spacers in aqueous environments .
- Binding affinities between BCN and target biomolecules (docking software like AutoDock) .
Validate predictions with experimental data (e.g., SPR for binding kinetics) .
Methodological Pitfalls and Solutions
Q. Why might HPLC analysis fail to detect minor impurities in this compound, and how can this be addressed?
- Methodological Answer : Low-resolution HPLC methods may miss trace impurities. Solutions include:
Q. How can researchers mitigate batch-to-batch variability in this compound synthesis?
- Methodological Answer : Standardize protocols using:
- In-line monitoring : ReactIR or Raman spectroscopy to track reaction progress .
- Quality control (QC) thresholds : Reject batches with NMR integration deviations >5% .
Q. What statistical frameworks are appropriate for analyzing dose-dependent effects in this compound studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
